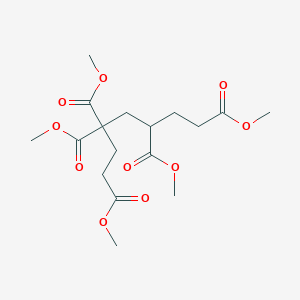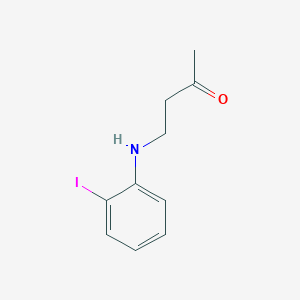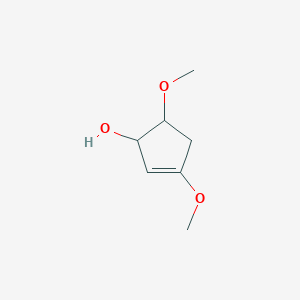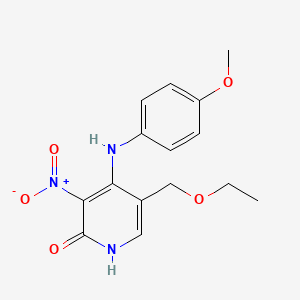
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester is a complex organic compound characterized by its unique structure and chemical properties. It contains a total of 53 atoms, including 26 hydrogen atoms, 17 carbon atoms, and 10 oxygen atoms
Preparation Methods
The synthesis of 1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester involves several steps, typically starting with the preparation of the corresponding heptanepentacarboxylic acid. The esterification process is then carried out using methanol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester can be compared with other similar compounds, such as:
1,3,3,5,7-Heptanepentacarboxylic acid: The non-esterified form of the compound.
Pentamethyl esters of other carboxylic acids: Compounds with similar ester groups but different carbon chain lengths or structures.
The uniqueness of this compound lies in its specific structure and the presence of multiple ester groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
151585-39-6 |
|---|---|
Molecular Formula |
C17H26O10 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
pentamethyl heptane-1,3,3,5,7-pentacarboxylate |
InChI |
InChI=1S/C17H26O10/c1-23-12(18)7-6-11(14(20)25-3)10-17(15(21)26-4,16(22)27-5)9-8-13(19)24-2/h11H,6-10H2,1-5H3 |
InChI Key |
NGZXVVBJPCBYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC(CCC(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)



![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)





